2-Chloro-4-pyridin-3-yloxy-pyridine
Description
2-Chloro-4-pyridin-3-yloxy-pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 2-position and a pyridin-3-yloxy group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Key properties such as molecular weight (~300–500 g/mol) and melting points (268–287°C) are inferred from structurally related compounds in the evidence .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloro-4-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-8(3-5-13-10)14-9-2-1-4-12-7-9/h1-7H |
InChI Key |
MAYSVJKOHYVHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight critical differences between 2-Chloro-4-pyridin-3-yloxy-pyridine and structurally analogous pyridine derivatives:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity: The chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. This contrasts with amino-substituted analogs (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine), where the amino group enhances hydrogen bonding but reduces electrophilicity .
Thermal Stability :
- Compounds with bulky substituents (e.g., substituted phenyl groups) show higher melting points (268–287°C) compared to simpler pyridines, likely due to increased crystal lattice energy .
Biological Activity: Amino-substituted pyridines demonstrate moderate antimicrobial activity (e.g., against E. coli and S. aureus), attributed to their ability to disrupt microbial cell membranes . The pyridin-3-yloxy group in the target compound may offer similar bioactivity, but direct evidence is lacking.
Synthetic Flexibility :
- Methoxy and silyl-substituted pyridines (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are tailored for click chemistry or silicon-based functionalization, whereas the target compound’s pyridin-3-yloxy group may favor π-π stacking in drug design .
Research Implications and Gaps
- Materials Science : Its planar structure could aid in designing conductive polymers, though experimental data on conductivity are absent in the evidence.
- Unresolved Questions : The compound’s solubility, toxicity, and exact synthetic yields require further investigation. Comparative studies with iodinated or brominated analogs could clarify halogen-specific effects .
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